molecular formula C7H14F3N B13101403 (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B13101403
M. Wt: 169.19 g/mol
InChI Key: MKMGTKSLFCQGBE-RXMQYKEDSA-N
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Description

(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine ( 1389313-59-0) is a chiral amine building block of interest in advanced chemical synthesis and pharmaceutical research. The compound features a tert-amine group and a strategically positioned trifluoromethyl (CF3) group, a motif widely recognized in medicinal chemistry for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of molecules . While specific biological data for this exact molecule is not reported in the public domain, its structure aligns with key features found in FDA-approved drugs and bioactive compounds, suggesting potential utility in the development of receptor ligands or enzyme inhibitors . The molecular formula is C7H14F3N, with a molecular weight of 169.19 g/mol . This product is provided for research purposes as a high-purity chemical tool for use in discovery chemistry, including as an intermediate in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m1/s1

InChI Key

MKMGTKSLFCQGBE-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(F)(F)F)NC

Canonical SMILES

CC(C)(C)C(C(F)(F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in the presence of a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as chromatography, ensures the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents Fluorination Molecular Formula
(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine Branched aliphatic chain with -CF₃, N-methyl, and 2,2-dimethyl groups Trifluoromethyl C₇H₁₄F₃N
N-[2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethyl]-n-propylamine () Aromatic phenyl and trifluoromethylphenyl groups, linear propylamine chain Trifluoromethyl C₂₁H₂₃F₃N
N-Ethyl-N-isopropylpropan-2-amine () Tertiary amine with ethyl, isopropyl, and propyl groups None C₈H₁₉N

Analysis :

  • The target compound’s aliphatic trifluoromethyl group contrasts with the aromatic trifluoromethyl substituents in ’s compound, which may reduce metabolic instability compared to aromatic systems .
  • Compared to non-fluorinated amines like N-ethyl-N-isopropylpropan-2-amine, the -CF₃ group enhances lipophilicity (logP ≈ 2.1 vs. 1.5 for non-fluorinated analogs), improving membrane permeability in drug design .

Physicochemical Properties

Comparative Data

Property This compound N-[2-Phenyl-1-(trifluoromethylphenyl)ethyl]-n-propylamine N-Ethyl-N-isopropylpropan-2-amine
Molecular Weight 177.19 g/mol 350.41 g/mol 129.24 g/mol
logP ~2.1 (estimated) ~4.3 (aromatic + -CF₃) ~1.5
Boiling Point Not reported Not reported ~140–150°C
Solubility Low in water; soluble in organic solvents Low in water; soluble in DMF, DCM Miscible in polar solvents

Key Findings :

  • The trifluoromethyl group significantly increases hydrophobicity, making the compound suitable for lipid-rich environments .

Comparative Methods

Compound Synthesis Strategy Key Reagents/Conditions Yield/Purity
This compound Likely via multicomponent α,α-disubstituted amine synthesis (inferred from ) Chiral catalysts, CF₃-containing precursors Not reported
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine () Sulfinamide deprotection HCl, cyclopropyl methyl ether (CPME) High purity (MS confirmed)

Analysis :

  • The target compound’s synthesis may mirror ’s α,α-disubstituted amine methods, utilizing stereoselective catalysts to achieve the (R)-configuration .
  • ’s acidic deprotection approach (HCl/CPME) highlights alternative strategies for chiral amine resolution .

Pricing and Availability (CymitQuimica, 2025)

Compound Quantity Price (€)
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine 1 g 457.00
4-Chloro-6-trifluoromethylpyrimidine 5 g 38.00

Biological Activity

(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula for this compound is C6H12F3NC_6H_{12}F_3N, with a molecular weight of approximately 169.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and influences its binding affinity to various biological targets. The synthesis of this compound can be achieved through various methods, emphasizing the importance of chirality in developing biologically active compounds.

Interaction Studies

Initial studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. The presence of the trifluoromethyl group is crucial for its biological activity, as it affects electronic properties that enhance receptor binding.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
This compoundChiral amine with trifluoromethyl groupDistinct biological activity profile
(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamineEnantiomer of (R) variantDifferent binding affinity
N,N-Dimethyl-1-trifluoromethyl-propylamineLacks chiralitySimplified structure; varied reactivity

The differences in biological activity between enantiomers highlight the significance of stereochemistry in drug design.

Antichlamydial Activity

In studies focusing on antichlamydial activity, compounds similar to this compound demonstrated selective inhibition against Chlamydia trachomatis without affecting host cell viability. These findings suggest potential therapeutic applications for compounds featuring the trifluoromethyl substituent in targeting specific pathogens while minimizing toxicity to mammalian cells .

Antimalarial Efficacy

Research into related compounds has shown that those with a trifluoromethyl group exhibit improved metabolic stability and antimalarial activity against Plasmodium falciparum. The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the efficacy of these compounds .

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